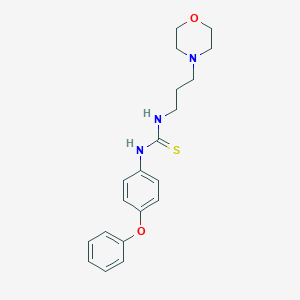
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it is believed that N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea exerts its effects by modulating various signaling pathways in cells. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of various enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its high potency and selectivity towards its target enzymes and signaling pathways. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be more potent than other thiourea derivatives in inhibiting the activity of COX-2 and iNOS. Another advantage of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its low toxicity and side effects. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be well-tolerated in animal models and does not cause any significant toxicity or side effects.
However, there are also some limitations to the use of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments. One of the major limitations is its poor solubility in water and other solvents. This can limit its use in certain experimental settings. Another limitation is its high cost, which can limit its availability for research purposes.
Future Directions
There are several future directions for the research on N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of more potent and selective derivatives of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. This can be achieved through structural modifications and optimization of the synthesis method. Another area of research is the investigation of the potential applications of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in other fields, such as cardiovascular diseases and diabetes. Finally, the development of new delivery methods for N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, such as nanoparticles and liposomes, can improve its solubility and bioavailability, and expand its potential applications in scientific research.
Synthesis Methods
The synthesis of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxyaniline and 3-chloropropylmorpholine with thiourea in the presence of a catalyst. The reaction takes place under mild conditions and yields N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
properties
Product Name |
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C20H25N3O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H25N3O2S/c26-20(21-11-4-12-23-13-15-24-16-14-23)22-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,21,22,26) |
InChI Key |
IKZBAYPXBRVICX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
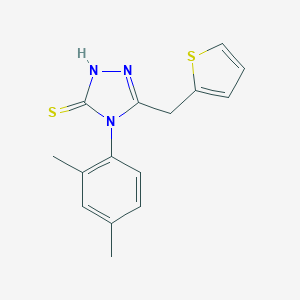
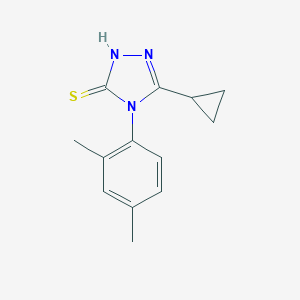
![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
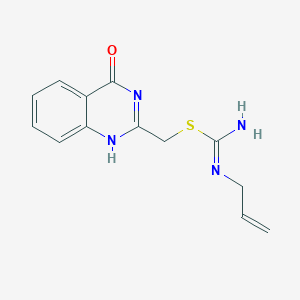
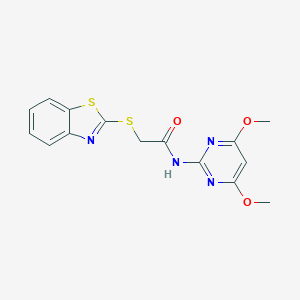
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)